2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Description
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a tetrahydrofuran (THF) moiety at the 3-position and an ethylamine chain at the 5-position. This compound is cataloged under CAS numbers 1483295-31-3 and 1542833-32-8 . It is classified as a building block in organic synthesis, though commercial availability has been discontinued . Its structure combines the rigidity of the oxadiazole ring with the oxygen-containing THF group, which may enhance solubility and influence biological interactions.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H13N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h6H,1-5,9H2 |
InChI Key |
UUNOWIZGHFTHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydrofuran and ethanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.
Scientific Research Applications
2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Oxadiazole Derivatives
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Aromatic Substituents (e.g., 4-Cl-C₆H₄): The 4-chlorophenyl analog (260.12 g/mol) demonstrates increased hydrophobicity, which may enhance membrane permeability .
Thermal Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
